

Comprehensive Characterization of Rizatriptan Benzoate Impurity F

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Compound of Interest

Compound Name:	<i>Des(dimethylamino)hydroxyrizatriptan</i>
CAS No.:	160194-39-8
Cat. No.:	B1589140

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Technical Guide for Pharmaceutical Analysis & Control

Executive Summary

In the high-stakes environment of triptan development, the precise characterization of impurities is not merely a regulatory hurdle but a cornerstone of drug safety. This guide provides an in-depth technical analysis of Rizatriptan Benzoate Impurity F (European Pharmacopoeia designation). Unlike the commonly discussed N-oxide (Impurity G), Impurity F represents a tryptophol derivative formed via oxidative deamination or specific synthetic side-reactions. This document outlines the structural identity, formation mechanisms, synthesis of reference standards, and validated analytical protocols for its detection.

The Chemical Context: Identity & Significance[1]

Rizatriptan Benzoate is a selective 5-HT_{1B/1D} receptor agonist.[1] Its purity profile is strictly controlled under ICH Q3A(R2) and Q3B(R2) guidelines. While oxidative stress often yields N-oxides, Impurity F is distinct. It arises from the modification of the ethylamine side chain, where the dimethylamino group is replaced by a hydroxyl group.

Chemical Identity[1][2][3][4][5]

- EP Designation: Rizatriptan Impurity F[2]
- Chemical Name: 2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanol[2][3][4]
- Molecular Formula:

[2]
- Molecular Weight: 242.28 g/mol (Free Base)
- CAS Number: 160194-39-8[2][3][4]

Critical Distinction: Researchers often confuse Impurity F with the N-oxide (

, MW 285.35). Impurity F is non-basic at the side chain and significantly less polar than the parent amine in high pH conditions, but more polar in acidic reverse-phase conditions due to the loss of the lipophilic dimethyl group.

Formation Mechanism & Synthetic Causality

Understanding the origin of Impurity F is essential for process control. It can arise through two distinct pathways: degradation (oxidative deamination) or synthetic miscues (Fischer Indole variance).

Pathway A: Oxidative Deamination (Degradation)

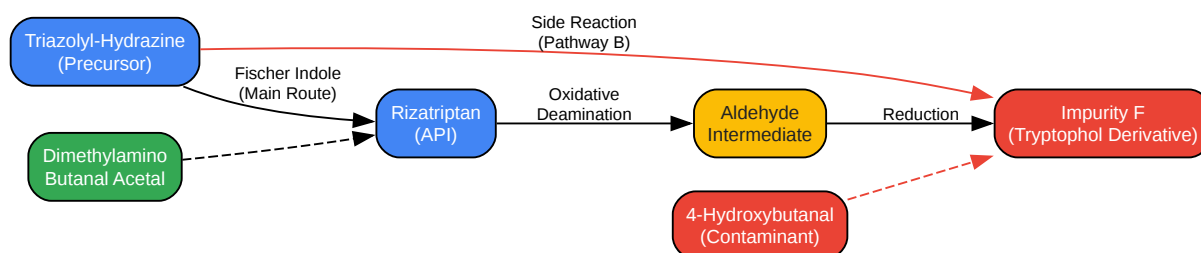
In solution, particularly under radical-initiated oxidative stress or enzymatic conditions (mimicking MAO-A metabolism), the tertiary amine of Rizatriptan can undergo oxidative deamination to form an aldehyde intermediate, which is subsequently reduced to the alcohol (Impurity F).

Pathway B: Synthetic Divergence (Process Impurity)

Rizatriptan is typically synthesized via a Fischer Indole cyclization between a hydrazine derivative and a protected aldehyde (e.g., 4-(dimethylamino)butanal diethyl acetal). If the reaction mixture is contaminated with dihydrofuran or 4-hydroxybutanal equivalents, the cyclization yields the tryptophol derivative (Impurity F) instead of the tryptamine.

Visualization: Formation Pathways

The following diagram illustrates the structural divergence leading to Impurity F.



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Caption: Dual pathways for Impurity F generation: Synthetic contamination (Pathway B) vs. Degradation (Pathway A).

Analytical Strategy: HPLC & UPLC Protocols

To separate Impurity F (alcohol) from Rizatriptan (amine) and the N-oxide, one must exploit the difference in pKa. Impurity F lacks the basic aliphatic nitrogen.

Method Development Logic

- Stationary Phase: A C18 or Phenyl-Hexyl column is recommended. The Phenyl phase offers unique selectivity for the indole core.
- pH Strategy: At high pH (>9), Rizatriptan is neutral and highly retained. Impurity F (neutral alcohol) is also retained but elutes differently based on polarity. At low pH (<3), Rizatriptan is protonated (ionized) and elutes earlier; Impurity F remains neutral and retains longer on C18, reversing the elution order compared to high pH.

Recommended Protocol (Self-Validating)

Parameter	Specification	Rationale
Column	Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm)	Robust silanol activity control for peak symmetry.
Mobile Phase A	0.01M buffer (pH 3.0 with)	Suppresses silanol ionization; protonates Rizatriptan.
Mobile Phase B	Acetonitrile : Methanol (70:30)	Modifies selectivity for polar impurities.
Gradient	Time(min)/%B: 0/10, 25/40, 35/80, 40/10	Gradient required to elute late-running dimers/non-polars.
Flow Rate	1.0 mL/min	Standard backpressure management.
Detection	UV at 225 nm (primary) and 280 nm	225 nm maximizes sensitivity for the triazole ring.
Target RRT	Impurity F RRT 1.2 - 1.4 (vs Rizatriptan)	Impurity F is less polar than protonated Rizatriptan at pH 3.

System Suitability Criteria:

- Resolution (): > 2.0 between Rizatriptan and Impurity F.
- Tailing Factor: < 1.5 for the API peak.

Structural Elucidation: The "Smoking Gun" Data

When characterizing the reference standard, specific spectral shifts confirm the loss of the amine and the presence of the alcohol.

Mass Spectrometry (LC-MS/MS)[7][8]

- Ionization: ESI Positive Mode.

- Rizatriptan

: m/z 270.

- Impurity F

: m/z 243.

- Key Fragmentation: Loss of water (

, -18 Da) from the m/z 243 precursor yields m/z 225, a characteristic transition for primary alcohols which is absent in the parent amine fragmentation.

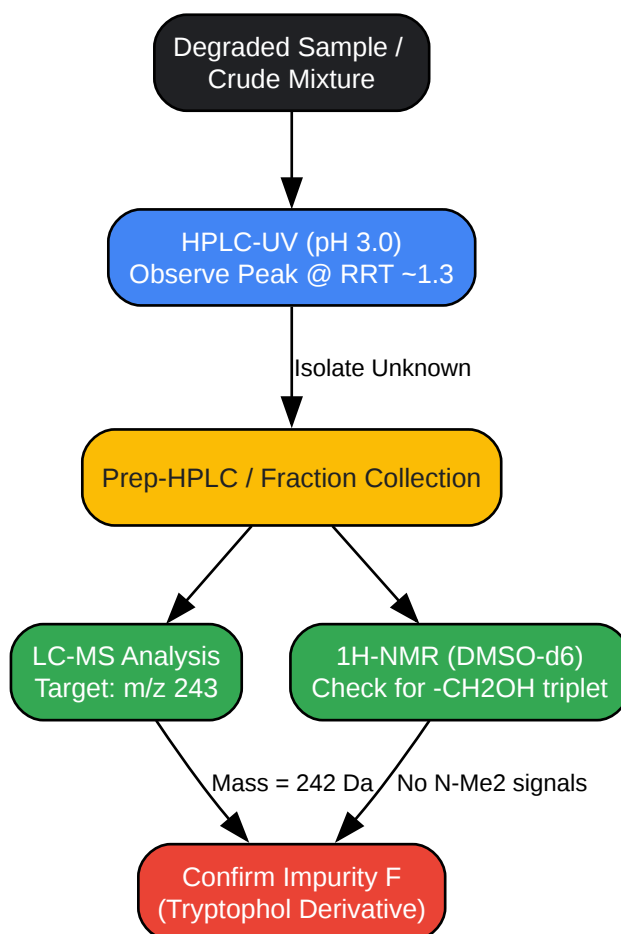
Nuclear Magnetic Resonance (¹H-NMR)

The NMR spectrum provides definitive proof of structure.

Proton Environment	Rizatriptan (ppm)	Impurity F (ppm)	Diagnostic Shift
Indole NH	~10.8 (s)	~10.8 (s)	Unchanged (Core intact).
Triazole CH	~8.0 & 8.5	~8.0 & 8.5	Unchanged.
Side Chain -CH ₂	~2.9 (t)	~2.8 (t)	Slight shift.
Side Chain -CH ₂	~2.6 (t)	~3.7 (t)	Major Downfield Shift (adjacent to Oxygen).
N-Dimethyl	~2.2 (s, 6H)	Absent	Definitive confirmation of amine loss.
Hydroxyl OH	Absent	~4.6 (br s)	Visible in DMSO-

Characterization Workflow

The following DOT diagram outlines the logical flow for confirming Impurity F identity during a stability study.



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Caption: Step-by-step structural elucidation workflow for Rizatriptan Impurity F.

Control Strategy

To maintain Impurity F below the ICH identification threshold (typically 0.10%):

- Raw Material Control: Ensure the hydrazine precursor is free of hydroxyl-bearing contaminants.

- Reaction Monitoring: During the Fischer Indole synthesis, strictly control the stoichiometry of the acetal reactant.
- Storage: While Impurity F is less sensitive to oxidation than the N-oxide, it can form via hydrolysis. Protect the API from extreme pH conditions and moisture.

References

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